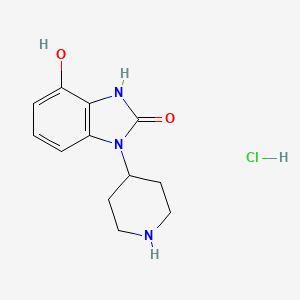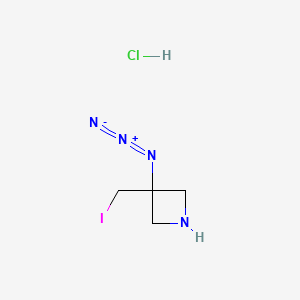
4-hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzodiazole core, a piperidine ring, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride typically involves multiple steps. One common method includes the nucleophilic ring-opening of a precursor compound, such as 3-(4-chlorophenyl)-oxazolidin-2-one, followed by subsequent functional group modifications . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-Hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidine ring allows for nucleophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the piperidine ring .
科学的研究の応用
4-Hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. Pathways involved could include signal transduction and metabolic processes .
類似化合物との比較
Similar Compounds
4-Hydroxypiperidine: Shares the piperidine ring but lacks the benzodiazole core.
Piperidin-4-yl-pyrrolidin-2-one: Contains a similar piperidine structure but differs in the core scaffold.
Uniqueness
4-Hydroxy-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is unique due to its combination of a benzodiazole core and a piperidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
特性
分子式 |
C12H16ClN3O2 |
|---|---|
分子量 |
269.73 g/mol |
IUPAC名 |
7-hydroxy-3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C12H15N3O2.ClH/c16-10-3-1-2-9-11(10)14-12(17)15(9)8-4-6-13-7-5-8;/h1-3,8,13,16H,4-7H2,(H,14,17);1H |
InChIキー |
MKLRXHNKMIBQRB-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1N2C3=C(C(=CC=C3)O)NC2=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride](/img/structure/B13465222.png)
![6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13465224.png)
![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}boronic acid](/img/structure/B13465241.png)








![[4-(2-Methylsulfonylethoxy)phenyl]boronic acid](/img/structure/B13465302.png)


